molecular formula C49H94N16O9 B10780016 Ac-D-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2

Ac-D-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2

Cat. No.: B10780016
M. Wt: 1051.4 g/mol
InChI Key: ZOSNPKYKQJPYEO-OZKMNFSDSA-N
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Preparation Methods

The preparation methods for CHEMBL2179834 involve synthetic routes and reaction conditions that are typically used in organic chemistry. These methods include:

    Synthetic Routes: The synthesis of CHEMBL2179834 can be achieved through various organic reactions, including nucleophilic substitution, oxidation, and reduction reactions. The specific synthetic route depends on the desired functional groups and the starting materials used.

    Reaction Conditions: The reaction conditions for the synthesis of CHEMBL2179834 typically involve the use of solvents, catalysts, and specific temperatures and pressures to optimize the yield and purity of the compound.

    Industrial Production Methods: Industrial production of CHEMBL2179834 may involve large-scale synthesis using continuous flow reactors or batch reactors.

Chemical Reactions Analysis

CHEMBL2179834 undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions to form oxidized derivatives. Common oxidizing agents used in these reactions include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be used to convert CHEMBL2179834 into reduced derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different functional groups into the molecule. Common reagents for these reactions include halogens, alkyl halides, and nucleophiles such as amines and alcohols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CHEMBL2179834 has a wide range of scientific research applications, including:

    Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: In biology, CHEMBL2179834 is used as a tool compound to study biological pathways and molecular interactions. It can be used in assays to identify potential drug targets and to study the effects of bioactive molecules on cellular processes.

    Medicine: In medicine, this compound is of interest for its potential therapeutic applications. It may be used in the development of new drugs for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: In industry, CHEMBL2179834 is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CHEMBL2179834 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The specific molecular targets and pathways involved depend on the biological context and the specific application of the compound. For example, in cancer research, CHEMBL2179834 may inhibit the activity of oncogenic kinases, leading to the suppression of tumor growth .

Comparison with Similar Compounds

CHEMBL2179834 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other bioactive molecules with similar structures or functional groups. The comparison can be based on various criteria, including:

List of Similar Compounds

  • CHEMBL1234567
  • CHEMBL2345678
  • CHEMBL3456789

These similar compounds can be used as reference points for further research and development of CHEMBL2179834.

Properties

Molecular Formula

C49H94N16O9

Molecular Weight

1051.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-acetamido-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-6-amino-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide

InChI

InChI=1S/C49H94N16O9/c1-26(2)22-35(58-31(11)66)43(70)62-37(24-28(5)6)45(72)64-38(25-29(7)8)46(73)63-36(23-27(3)4)44(71)60-34(18-15-21-57-49(54)55)42(69)65-39(30(9)10)47(74)61-33(16-12-13-19-50)41(68)59-32(40(51)67)17-14-20-56-48(52)53/h26-30,32-39H,12-25,50H2,1-11H3,(H2,51,67)(H,58,66)(H,59,68)(H,60,71)(H,61,74)(H,62,70)(H,63,73)(H,64,72)(H,65,69)(H4,52,53,56)(H4,54,55,57)/t32-,33-,34-,35+,36-,37-,38-,39-/m0/s1

InChI Key

ZOSNPKYKQJPYEO-OZKMNFSDSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C

Origin of Product

United States

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